molecular formula C17H11F3N6O B10935791 5-Cyclopropyl-2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

5-Cyclopropyl-2-[5-(pyridin-4-yl)-1,3,4-oxadiazol-2-yl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine

Cat. No.: B10935791
M. Wt: 372.30 g/mol
InChI Key: FYJSBZCQZPTQAY-UHFFFAOYSA-N
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Description

2-[5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines. These compounds are known for their diverse biological activities, including antibacterial, cytotoxic, antifungal, and antitumor properties . The presence of trifluoromethyl and cyclopropyl groups in the structure enhances its biological activity and metabolic stability .

Chemical Reactions Analysis

2-[5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE undergoes various chemical reactions:

Scientific Research Applications

2-[5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE involves its interaction with specific molecular targets:

Comparison with Similar Compounds

2-[5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE can be compared with other similar compounds:

The unique combination of the trifluoromethyl and cyclopropyl groups in 2-[5-CYCLOPROPYL-7-(TRIFLUOROMETHYL)PYRAZOLO[1,5-A]PYRIMIDIN-2-YL]-5-(4-PYRIDYL)-1,3,4-OXADIAZOLE enhances its biological activity and makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

Molecular Formula

C17H11F3N6O

Molecular Weight

372.30 g/mol

IUPAC Name

2-[5-cyclopropyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-5-pyridin-4-yl-1,3,4-oxadiazole

InChI

InChI=1S/C17H11F3N6O/c18-17(19,20)13-7-11(9-1-2-9)22-14-8-12(25-26(13)14)16-24-23-15(27-16)10-3-5-21-6-4-10/h3-9H,1-2H2

InChI Key

FYJSBZCQZPTQAY-UHFFFAOYSA-N

Canonical SMILES

C1CC1C2=NC3=CC(=NN3C(=C2)C(F)(F)F)C4=NN=C(O4)C5=CC=NC=C5

Origin of Product

United States

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